Ethyl methyl phosphorofluoridate
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Overview
Description
Ethyl methyl phosphorofluoridate is an organophosphorus compound with the molecular formula C3H8FO3P. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both ethyl and methyl groups attached to a phosphorofluoridate moiety, making it a versatile chemical with unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl phosphorofluoridate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol and methyl alcohol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is carefully monitored to maintain the purity and yield of the compound. Advanced techniques such as distillation and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl phosphorofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorofluoridate compounds.
Substitution: It can participate in substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphoric acid derivatives, simpler phosphorofluoridate compounds, and substituted organophosphorus compounds .
Scientific Research Applications
Ethyl methyl phosphorofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites. This inhibition can disrupt normal biochemical pathways, leading to various physiological effects. The molecular pathways involved often include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar inhibitory effects on enzymes.
Methyl phosphorofluoridate: A simpler analog with only a methyl group attached to the phosphorofluoridate moiety.
Ethyl phosphorofluoridate: Similar to ethyl methyl phosphorofluoridate but lacks the methyl group.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution allows for more versatile applications and interactions compared to its simpler analogs .
Properties
CAS No. |
430-05-7 |
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Molecular Formula |
C3H8FO3P |
Molecular Weight |
142.07 g/mol |
IUPAC Name |
1-[fluoro(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H8FO3P/c1-3-7-8(4,5)6-2/h3H2,1-2H3 |
InChI Key |
ZPAFYSJQVGDOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC)F |
Origin of Product |
United States |
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